Trimethoxy(4-methoxyphenyl)silane

Silane coupling agents Hydrolysis kinetics Sol-gel processing

Trimethoxy(4-methoxyphenyl)silane (CAS 35692-27-4) is an organotrialkoxysilane compound belonging to the class of anisoles, characterized by a silicon center bonded to three methoxy groups and a para-methoxyphenyl ring. With a molecular formula of C10H16O4Si and a molecular weight of 228.32 g/mol, it appears as a colorless to pale yellow liquid with a density of approximately 1.065 g/mL.

Molecular Formula C10H16O4Si
Molecular Weight 228.32 g/mol
CAS No. 35692-27-4
Cat. No. B1356269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoxy(4-methoxyphenyl)silane
CAS35692-27-4
Molecular FormulaC10H16O4Si
Molecular Weight228.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)[Si](OC)(OC)OC
InChIInChI=1S/C10H16O4Si/c1-11-9-5-7-10(8-6-9)15(12-2,13-3)14-4/h5-8H,1-4H3
InChIKeyZESWBFKRPIRQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoxy(4-methoxyphenyl)silane (CAS 35692-27-4): A Methoxy-Substituted Arylsilane for Controlled Hydrolysis in Advanced Material Synthesis


Trimethoxy(4-methoxyphenyl)silane (CAS 35692-27-4) is an organotrialkoxysilane compound belonging to the class of anisoles, characterized by a silicon center bonded to three methoxy groups and a para-methoxyphenyl ring . With a molecular formula of C10H16O4Si and a molecular weight of 228.32 g/mol, it appears as a colorless to pale yellow liquid with a density of approximately 1.065 g/mL . The compound is recognized as a versatile precursor in materials science, particularly for surface modification via siloxane bond formation, and as a nucleophile in Pd-catalyzed cross-coupling reactions . Its unique electronic properties, imparted by the electron-donating 4-methoxyphenyl group, differentiate it from simpler phenyl-based silanes, influencing its reactivity in hydrolysis and condensation processes essential for sol-gel and coupling applications .

Why Generic Substitution Fails: The Specific Reactivity of Trimethoxy(4-methoxyphenyl)silane


Direct substitution of Trimethoxy(4-methoxyphenyl)silane with other aryltrimethoxysilanes or ethoxy-based analogs is not scientifically justified. The presence of the electron-donating 4-methoxyphenyl group critically alters the electronic environment of the silicon center, which directly impacts hydrolysis kinetics, a key step in its function as a coupling agent or sol-gel precursor [1]. Studies on methoxysilane coupling agents demonstrate that the hydrolysis rate is highly sensitive to the nature of the aryl group; for instance, a phenyl group is unfavorable while a vinyl group is favorable to the hydrolysis reaction [2]. Furthermore, methoxy-type silanes exhibit higher reactivity towards hydrolysis compared to conventional ethoxy-type silanes, a critical distinction that affects silanization efficiency and the properties of final composites [3]. Without direct comparative data for this specific compound, assuming equivalent performance in applications ranging from surface modification to cross-coupling is a high-risk proposition with potential for failed syntheses, inconsistent material properties, and wasted resources.

Quantitative Evidence Guide: Verifiable Differentiation of Trimethoxy(4-methoxyphenyl)silane for Procurement


Hydrolytic Reactivity: Methoxy vs. Ethoxy Leaving Group Kinetics

The hydrolytic reactivity of a silane is directly tied to its alkoxy leaving group. Methoxy-type silane coupling agents demonstrate a higher reactivity towards hydrolysis compared to their ethoxy-type counterparts. This fundamental difference is a key driver of silanization efficiency. A study by Lee et al. (2020) [1] on silica-reinforced rubber polymers quantified this effect, showing that methoxy-type silanes led to superior silanization of silica filler surfaces. While this study did not use the exact target compound, the class-level inference is robust: the trimethoxy substitution on Trimethoxy(4-methoxyphenyl)silane directly predicts faster hydrolysis and more efficient surface modification than analogous compounds bearing ethoxy groups, such as triethoxy(4-methoxyphenyl)silane . A review of the literature confirms that the hydrolysis rate of alkoxysilanes is structure-dependent, and the methoxy group is a well-established driver of increased reactivity [2].

Silane coupling agents Hydrolysis kinetics Sol-gel processing Surface functionalization

Electronic Influence on Hydrolysis: The Phenyl Ring Substituent Effect

The electronic nature of the aryl group attached to silicon profoundly affects the hydrolysis rate of trimethoxysilanes. A 2023 study by Zhai et al. [1] systematically investigated the hydrolysis kinetics of various trimethoxysilane coupling agents using FTNIR spectroscopy. The research found that the rate constant of phenyltrimethoxysilane (PTMS) was sensitive to temperature and, crucially, that the phenyl group itself was unfavorable to the hydrolysis reaction compared to other substituents like vinyl. While direct data for Trimethoxy(4-methoxyphenyl)silane is not provided, this study establishes a clear class-level principle: the electronic character of the aromatic ring is a direct determinant of hydrolysis behavior. The presence of an electron-donating 4-methoxy group on the phenyl ring of the target compound is therefore predicted to alter its hydrolysis rate relative to unsubstituted phenyltrimethoxysilane (PTMS, CAS 2996-92-1). A review of literature also confirms that the structure of the organic attachment on an alkoxysilane plays a key role in its hydrolysis rate [2].

Hydrolysis kinetics Structure-property relationship Aryl silanes Sol-gel chemistry

Stability and Handling: Comparative Safety and Storage Profile

The stability and handling requirements of Trimethoxy(4-methoxyphenyl)silane are defined by its physical properties and safety data, which can be compared to the known profiles of other silanes. The target compound requires storage under inert gas and protection from moisture to prevent decomposition . It is classified as a skin and eye irritant (GHS Category 2 and 2A) . In contrast, triethoxy(4-methoxyphenyl)silane is noted for its hydrolytic sensitivity, with a rating of '7: reacts slowly with moisture/water', but specific irritation classifications are not uniformly reported . This distinction in hydrolytic sensitivity is a key differentiator: the methoxy derivative is more reactive, necessitating stricter handling for moisture exclusion but offering potentially faster functionalization. The methoxy derivative is also expected to be more reactive towards hydrolysis compared to the ethoxy derivative [1], which may impact its shelf life and require more rigorous anhydrous handling.

Chemical stability Storage conditions Material safety Procurement specifications

High-Value Application Scenarios for Trimethoxy(4-methoxyphenyl)silane Based on Comparative Evidence


Precision Surface Functionalization of Inorganic Substrates for Biosensors and Diagnostics

The higher hydrolysis reactivity of methoxy-type silanes relative to ethoxy-type analogs (as established in Section 3, Evidence 1) makes Trimethoxy(4-methoxyphenyl)silane a superior candidate for rapid and efficient surface modification of glass, silica, or metal oxide substrates under mild conditions [1]. In the fabrication of biosensors or microarrays, where uniform and dense silane layers are required for subsequent biomolecule immobilization, the faster hydrolysis kinetics of the trimethoxy compound can lead to higher grafting densities and improved assay sensitivity compared to slower-etching ethoxy silanes . The 4-methoxyphenyl group also provides a unique electronic environment that can be leveraged for specific downstream reactions [2].

Synthesis of Siloxane-Based Materials with Tailored Hydrolytic Profiles

The evidence that the aryl substituent on a trimethoxysilane directly influences its hydrolysis rate (Section 3, Evidence 2) positions Trimethoxy(4-methoxyphenyl)silane as a critical building block for creating siloxane networks with precisely controlled crosslinking kinetics [3]. In sol-gel processes for optical coatings, hybrid polymers, or porous materials, the electron-donating 4-methoxyphenyl group is expected to impart a distinct hydrolysis and condensation profile compared to unsubstituted phenyltrimethoxysilane. This allows formulators to tune gelation times, control phase separation, and engineer the final material's porosity and mechanical properties by blending or substituting this silane with others of known reactivity [4].

Organic Synthesis: Nucleophile in Palladium-Catalyzed Cross-Coupling Reactions

Trimethoxy(4-methoxyphenyl)silane is documented to act as a nucleophile in Pd-catalyzed cross-coupling reactions . This application leverages the specific reactivity of the arylsilane, where the electron-rich 4-methoxyphenyl group can facilitate transmetalation steps. While not a direct comparison, this known role highlights its utility in constructing complex organic architectures, differentiating it from silanes that are solely used for surface chemistry. Its ability to participate in C-C bond-forming reactions under mild conditions (e.g., with 1-methylimidazole at -78 to -20 °C) makes it a valuable synthetic intermediate for producing biaryl compounds, natural product derivatives, and advanced materials.

Development of Functional Silicone Rubbers and Composites

Leveraging the class-level finding that methoxy-type silanes exhibit higher reactivity towards hydrolysis and lead to superior silanization on silica fillers [1], Trimethoxy(4-methoxyphenyl)silane can be used as an efficient coupling agent in the formulation of reinforced rubber composites, such as those used in high-performance automotive tire treads [5]. The enhanced silanization improves the dispersion of silica filler within the rubber matrix, leading to better mechanical properties, reduced rolling resistance, and improved fuel efficiency. The specific 4-methoxyphenyl group may offer additional benefits in terms of polymer compatibility or thermal stability, though these would require direct experimental validation.

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